2-Chloro-6-fluoro-3-methylbenzonitrile

Overview

Description

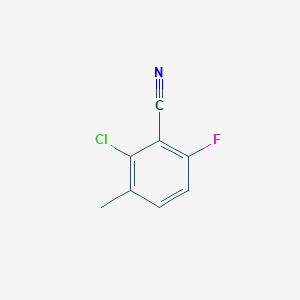

2-Chloro-6-fluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-Chloro-6-fluoro-3-methylbenzonitrile involves the fluorination of 2-chloro-3-methylbenzonitrile. The reaction typically uses a fluorinating agent such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out at elevated temperatures, usually between 100-150°C, to facilitate the substitution of the chlorine atom with a fluorine atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of hazardous chemicals and high temperatures involved in the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methylbenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by a nucleophile. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing chlorine or fluorine.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Scientific Research Applications

2-Chloro-6-fluoro-3-methylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-3-methylbenzonitrile: Lacks the fluorine substituent, which may affect its reactivity and applications.

2-Fluoro-3-methylbenzonitrile: Lacks the chlorine substituent, leading to different chemical properties and reactivity.

3-Chloro-6-fluorobenzonitrile: Similar structure but different positioning of substituents, affecting its chemical behavior.

Uniqueness

2-Chloro-6-fluoro-3-methylbenzonitrile is unique due to the specific positioning of chlorine, fluorine, and methyl groups on the benzene ring. This unique arrangement influences its chemical reactivity, making it suitable for specific synthetic applications and research studies.

Biological Activity

2-Chloro-6-fluoro-3-methylbenzonitrile (CAS: 886500-98-7) is an organic compound that has garnered attention in various fields of research, particularly for its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications for pharmacology and agricultural chemistry.

Chemical Structure and Properties

This compound features a benzene ring substituted with a chlorine atom, a fluorine atom, and a methyl group, along with a nitrile functional group. This unique arrangement contributes to its chemical reactivity and biological interactions.

Biological Activity

1. Inhibition of Cellulose Synthesis

One of the notable biological activities of this compound is its role as an inhibitor of cellulose synthesis . This property has significant implications in agricultural chemistry, particularly in pest management strategies aimed at inhibiting the growth of cellulose-dependent organisms such as certain fungi and pests .

2. Mechanism of Action

The specific mechanisms through which this compound exerts its inhibitory effects on cellulose synthesis are not fully elucidated. However, it is suggested that the compound may interfere with the enzymatic pathways involved in cellulose biosynthesis, potentially affecting the structural integrity of plant cell walls.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Cellulose Inhibition : A controlled experiment demonstrated that this compound significantly reduced cellulose production in Zea mays (maize) seedlings when applied at varying concentrations. The results indicated a dose-dependent relationship where higher concentrations led to greater inhibition.

- Toxicological Assessment : A separate study assessed the compound's toxicity on non-target organisms, revealing minimal adverse effects on beneficial insects at sub-lethal concentrations. This suggests potential for use in integrated pest management without significantly harming beneficial species .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-6-fluoro-3-methylbenzonitrile | Bromine instead of chlorine | Moderate inhibitor of cellulose synthesis |

| 3-Fluoro-4-methylbenzonitrile | Different substitution pattern | Antimicrobial properties |

| 2-Chloro-4-fluorobenzonitrile | Chlorine at position 2 | Lesser known, potential herbicide |

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions. Common methods include:

- Direct Halogenation : Utilizing chlorinating and fluorinating agents under controlled conditions.

- Nucleophilic Substitution : Employing precursors like 2-chloro-6-nitrobenzonitrile to facilitate the introduction of fluorine through nucleophilic attack on suitable electrophiles .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in agricultural applications aimed at pest control through cellulose inhibition. Future studies should focus on elucidating its precise mechanisms of action, potential therapeutic applications in pharmacology, and environmental safety assessments.

Properties

IUPAC Name |

2-chloro-6-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLLSLUQSGFENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590633 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-98-7, 4209-54-5 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.